N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide
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Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes cyano, dimethoxyphenyl, and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyano Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzyl chloride with sodium cyanide to form 2,4-dimethoxybenzyl cyanide.
Acylation Reaction: The cyano intermediate is then subjected to an acylation reaction with 2,5-difluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Research into its biological activity, including potential anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide exerts its effects is dependent on its interaction with molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electrophilic center, while the aromatic rings may participate in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(2,5-difluorophenyl)acetamide: Lacks the cyano group, which may alter its reactivity and biological activity.
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-phenylacetamide: Lacks the difluorophenyl group, which can affect its electronic properties and interactions.
Uniqueness
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its stability under various conditions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-13-4-5-14(17(9-13)25-2)16(10-21)22-18(23)8-11-7-12(19)3-6-15(11)20/h3-7,9,16H,8H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOCGZYPKDBKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)CC2=C(C=CC(=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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